N1-(2,6-difluorophenyl)benzene-1,2-diamine: A Technical Guide for Advanced Research
N1-(2,6-difluorophenyl)benzene-1,2-diamine: A Technical Guide for Advanced Research
CAS Number: 1033225-44-3 Molecular Formula: C₁₂H₁₀F₂N₂ Molecular Weight: 220.22 g/mol
This technical guide provides a comprehensive overview of N1-(2,6-difluorophenyl)benzene-1,2-diamine, a fluorinated aromatic diamine of interest to researchers and professionals in drug development and materials science. This document synthesizes available data on its chemical identity, potential synthetic routes, anticipated reactivity, and safety considerations, while also highlighting its prospective applications.
Chemical Identity and Physicochemical Properties
N1-(2,6-difluorophenyl)benzene-1,2-diamine is an aromatic amine characterized by a benzene-1,2-diamine scaffold substituted at the N1 position with a 2,6-difluorophenyl group.[1] The strategic incorporation of fluorine atoms is a common strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and thermal resistance.
Structural Information
The chemical structure of N1-(2,6-difluorophenyl)benzene-1,2-diamine is depicted below. The core structure consists of an ortho-phenylenediamine unit, which is a versatile building block in organic synthesis.
Caption: Chemical structure of N1-(2,6-difluorophenyl)benzene-1,2-diamine.
Physicochemical Data
Detailed experimental data for the physicochemical properties of N1-(2,6-difluorophenyl)benzene-1,2-diamine are not extensively reported in publicly accessible literature. The following table provides fundamental computed and supplier-provided information. Researchers should determine experimental values for critical parameters as required for their specific applications.
| Property | Value | Source |
| CAS Number | 1033225-44-3 | [1] |
| Molecular Formula | C₁₂H₁₀F₂N₂ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-aryl-1,2-phenylenediamines involves a two-step process: a nucleophilic aromatic substitution (SNA) followed by the reduction of a nitro group.[2]
Caption: Proposed synthetic pathway for N1-(2,6-difluorophenyl)benzene-1,2-diamine.
Step 1: Nucleophilic Aromatic Substitution
The synthesis would likely commence with the reaction of 1-fluoro-2-nitrobenzene with 2,6-difluoroaniline. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) to facilitate the substitution of the fluorine atom on the nitro-activated benzene ring.[2]
Step 2: Nitro Group Reduction
The resulting intermediate, N-(2,6-difluorophenyl)-2-nitroaniline, would then undergo reduction of the nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Alternative reduction methods, such as the use of tin(II) chloride (SnCl₂) in hydrochloric acid, could also be employed.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol based on the synthesis of a similar compound, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[2] This protocol has not been experimentally validated for the target compound and should be adapted and optimized by the researcher.
Part A: Synthesis of N-(2,6-Difluorophenyl)-2-nitroaniline
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To a solution of 2,6-difluoroaniline (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (1.2 eq).
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Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-(2,6-difluorophenyl)-2-nitroaniline.
Part B: Synthesis of N1-(2,6-difluorophenyl)benzene-1,2-diamine
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Dissolve the N-(2,6-difluorophenyl)-2-nitroaniline intermediate from Part A in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude N1-(2,6-difluorophenyl)benzene-1,2-diamine.
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If necessary, the product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for N1-(2,6-difluorophenyl)benzene-1,2-diamine are not available in the public domain. For structurally related fluorinated phenylenediamines, the following characteristic spectral features would be anticipated:
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¹H NMR: Signals corresponding to the aromatic protons on both benzene rings. The chemical shifts and coupling patterns would be influenced by the positions of the amino and fluoro substituents. The protons of the N-H groups would also be observable, and their chemical shifts may vary depending on the solvent and concentration.
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¹³C NMR: Resonances for the twelve carbon atoms in the molecule. The carbons attached to fluorine atoms would exhibit characteristic C-F coupling.
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¹⁹F NMR: Signals for the two equivalent fluorine atoms on the 2,6-difluorophenyl ring.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary and secondary amines (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-F stretching vibrations would also be present (typically in the 1000-1400 cm⁻¹ region).
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Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.22 g/mol ) would be expected, along with characteristic fragmentation patterns.
Reactivity and Potential Applications
The chemical reactivity of N1-(2,6-difluorophenyl)benzene-1,2-diamine is primarily dictated by the two amino groups of the ortho-phenylenediamine moiety. These nucleophilic centers can participate in a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.
Key Reactions
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Cyclization Reactions: Ortho-phenylenediamines are well-known precursors for the synthesis of various heterocyclic compounds. For instance, reaction with carboxylic acids or their derivatives can yield benzimidazoles, which are important scaffolds in medicinal chemistry.
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Schiff Base Formation: The primary amino group can react with aldehydes and ketones to form Schiff bases (imines), which can be further modified or used as ligands in coordination chemistry.
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N-Alkylation and N-Acylation: The amino groups can undergo alkylation or acylation reactions to introduce further substituents.
Potential Applications
The unique structural features of N1-(2,6-difluorophenyl)benzene-1,2-diamine suggest its potential utility in several areas of research and development:
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Pharmaceuticals and Agrochemicals: The benzimidazole and related heterocyclic structures that can be derived from this compound are prevalent in a wide range of biologically active molecules. The presence of the 2,6-difluorophenyl group may enhance the pharmacological properties of these derivatives.
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High-Performance Polymers: Fluorinated diamines are used as monomers in the synthesis of specialty polymers such as polyimides. These materials often exhibit enhanced thermal stability, lower dielectric constants, and improved chemical resistance, making them suitable for applications in the aerospace and electronics industries.
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Dyes and Pigments: Phenylenediamines are foundational components in the synthesis of various dyes. The introduction of fluorine atoms can influence the color and stability of the resulting pigments.
Safety and Handling
Specific toxicity data for N1-(2,6-difluorophenyl)benzene-1,2-diamine are not available. However, based on the known hazards of related aromatic amines and phenylenediamines, it is prudent to handle this compound with appropriate safety precautions.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicology: Aromatic amines as a class can be toxic and may have mutagenic or carcinogenic properties. Skin sensitization is also a potential hazard.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
N1-(2,6-difluorophenyl)benzene-1,2-diamine is a fluorinated aromatic diamine with significant potential as a building block in the synthesis of advanced materials and biologically active compounds. While detailed experimental data for this specific molecule are currently limited in the public domain, its structural analogy to other well-studied N-aryl-1,2-phenylenediamines allows for the rational design of synthetic strategies and the anticipation of its chemical reactivity. Further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its utility in various applications is warranted.
